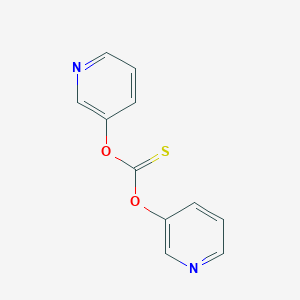
Bis(pyridin-3-yloxy)methanethione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(pyridin-3-yloxy)methanethione is a chemical compound with the molecular formula C11H8N2O2S. It is also known as O,O-di(pyridin-3-yl) carbonothioate. This compound is characterized by the presence of two pyridin-3-yloxy groups attached to a central methanethione moiety. It is typically found in powder form and is used in various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of bis(pyridin-3-yloxy)methanethione can be achieved through the reaction of pyridin-3-ol with carbon disulfide in the presence of a base. The reaction typically proceeds as follows:
- Pyridin-3-ol is reacted with carbon disulfide (CS2) in the presence of a base such as potassium hydroxide (KOH) or sodium hydroxide (NaOH).
- The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
- The product is then isolated and purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and implementing efficient purification techniques to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(pyridin-3-yloxy)methanethione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methanethione moiety to a methylene group.
Substitution: The pyridin-3-yloxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Methylene derivatives.
Substitution: Various substituted pyridin-3-yloxy derivatives.
Wissenschaftliche Forschungsanwendungen
Bis(pyridin-3-yloxy)methanethione has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the development of new materials with specific properties, such as catalysts or sensors.
Wirkmechanismus
The mechanism of action of bis(pyridin-3-yloxy)methanethione involves its interaction with molecular targets such as enzymes or receptors. The pyridin-3-yloxy groups can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecules. The central methanethione moiety can also participate in redox reactions, further modulating the compound’s effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bis(pyridin-2-yloxy)methanethione
- Bis(pyridin-4-yloxy)methanethione
- Bis(pyridin-3-yl)methanone
Uniqueness
Bis(pyridin-3-yloxy)methanethione is unique due to the specific positioning of the pyridin-3-yloxy groups, which can influence its reactivity and interaction with molecular targets. This positional isomerism can result in different chemical and biological properties compared to its analogs.
Eigenschaften
IUPAC Name |
dipyridin-3-yloxymethanethione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O2S/c16-11(14-9-3-1-5-12-7-9)15-10-4-2-6-13-8-10/h1-8H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUJDBTBSHNUWRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)OC(=S)OC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![7-Chloro-3,4-dihydro-benzo[1,4]oxazin-2-one](/img/structure/B2624373.png)
![2-({[(4-Bromophenyl)methyl]carbamoyl}amino)pentanoic acid](/img/structure/B2624375.png)
![N-(5-((imidazo[1,2-a]pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2624377.png)
![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-[(2,4,5-trichlorophenyl)sulfanyl]acetamide](/img/structure/B2624378.png)



![4-chloro-3-oxo-2-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}butanenitrile](/img/structure/B2624384.png)






